molecular formula C20H39ClN4O2 B10823057 N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B10823057
M. Wt: 403.0 g/mol
InChI Key: WRVJUOWIQSTJPE-UHFFFAOYSA-N
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Description

N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry and biological research. This compound is characterized by its complex structure, which includes a cyclohexyl ring substituted with ethoxymethyl groups, a pyrazole ring, and a dimethylethane-1,2-diamine moiety. It is often studied for its inhibitory effects on specific enzymes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Cyclohexyl Substitution: The cyclohexyl ring is then introduced, often through a Friedel-Crafts alkylation reaction, where the pyrazole is alkylated with a cyclohexyl halide in the presence of a Lewis acid catalyst.

    Ethoxymethylation: The cyclohexyl ring is further modified by introducing ethoxymethyl groups. This can be done using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Diamine Moiety: The final step involves the introduction of the dimethylethane-1,2-diamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with N,N-dimethylethylenediamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclohexyl ring, potentially leading to the formation of dihydropyrazole or cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, where various alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole, cyclohexane derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be used as catalysts in organic synthesis.

Biology

Biologically, the compound is investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of protein arginine methyltransferases (PRMTs), which are involved in the regulation of gene expression.

Medicine

In medicinal research, the compound is explored for its anticancer properties. By inhibiting PRMTs, it can alter the methylation status of arginine residues in proteins, affecting cell signaling pathways and potentially leading to the suppression of tumor growth.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme functions and interactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PRMTs. By binding to the active site of these enzymes, it prevents the methylation of arginine residues in target proteins. This inhibition can disrupt various cellular processes, including gene expression, signal transduction, and protein-protein interactions. The molecular targets include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, each playing distinct roles in cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine
  • EPZ019997
  • GSK3368715

Uniqueness

Compared to similar compounds, N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its specific substitution pattern on the cyclohexyl and pyrazole rings, which enhances its binding affinity and selectivity for PRMTs. This unique structure contributes to its potent inhibitory effects and its potential as a therapeutic agent.

Properties

IUPAC Name

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJUOWIQSTJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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